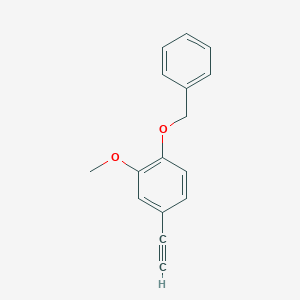

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

Description

Significance of Aryl Ethynyl (B1212043) Derivatives as Synthetic Intermediates

Aryl ethynyl derivatives, characterized by a carbon-carbon triple bond directly attached to an aromatic ring, are a cornerstone of modern synthetic chemistry. Their significance stems from the alkyne group's versatility as a functional handle. Alkynes are crucial components in many biologically important molecules and play a vital role in the synthesis of natural products, pharmaceuticals, and advanced organic functional materials. acs.org

The terminal alkyne of aryl ethynyl compounds is particularly useful in carbon-carbon bond-forming reactions. The most prominent of these is the Sonogashira cross-coupling reaction, which joins a terminal alkyne with an aryl or vinyl halide using a palladium and copper co-catalyst system. libretexts.orgnih.gov This reaction is one of the most reliable methods for forming C(sp²)-C(sp) bonds and is widely used to create conjugated enynes and internal alkynes. libretexts.org The resulting structures are prevalent in a wide array of complex molecules and materials. libretexts.orgnih.gov Furthermore, the alkyne moiety serves as a valuable synthon in other transformations, including copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which provides an efficient route to triazole-containing structures often found in medicinal compounds. acs.org

Strategic Importance within Medicinal Chemistry and Material Science Paradigms

The rigid, linear geometry of the ethynyl group and the synthetic accessibility of aryl ethynyl derivatives make them strategically important building blocks in both medicinal chemistry and material science.

In medicinal chemistry, the incorporation of an aryl ethynyl motif can significantly influence a molecule's pharmacological profile. The alkyne can act as a rigid linker or spacer, holding different parts of a molecule in a specific orientation to optimize binding to a biological target. Its introduction into drug candidates is a common strategy in drug discovery. acs.org For example, numerous kinase inhibitors developed for cancer therapy feature aryl ethynyl groups as key structural elements. epo.org The synthesis of various biologically active compounds, including certain antifungal agents and antituberculosis drug candidates, has utilized aryl ethynyl intermediates. nih.gov

In material science, aryl ethynyl derivatives are fundamental components for creating advanced functional materials. They are used to construct arylene-ethynylene macrocycles, which are shape-persistent structures studied for their unique electronic and photophysical properties. illinois.edu Porous conjugated polymers, synthesized by connecting planar or tetrahedral building blocks with alkyne units via reactions like the Sonogashira coupling, represent another major application. nih.govresearchgate.net These materials are investigated for their potential use in gas storage, sensing, and catalysis due to their high intrinsic porosity and large surface areas. nih.govresearchgate.net

Overview of Current Research Trajectories and Future Directions for 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

Direct and extensive research specifically detailing the applications of this compound is not widely published, which is typical for specialized synthetic intermediates. However, its structure strongly suggests its role and potential research trajectories. The compound is a classic terminal alkyne, making it an ideal substrate for Sonogashira coupling reactions. libretexts.orgnih.gov Current research would likely involve coupling this molecule with a variety of aryl or vinyl halides to synthesize more complex, unsymmetrical diarylacetylenes or conjugated enynes.

The presence of the benzyloxy and methoxy (B1213986) groups on the phenyl ring is also significant. The benzyloxy group is a common protecting group for phenols, which can be removed in a later synthetic step to reveal a reactive hydroxyl group. The methoxy group modifies the electronic properties of the aromatic ring. This substitution pattern is found in the core of many natural products and pharmacologically active molecules. For instance, related benzyloxy-methoxy-substituted quinazoline (B50416) and quinoline (B57606) structures are key intermediates in the synthesis of anticancer agents. nih.govresearchgate.net

Future research directions for this compound will likely focus on its use as a bespoke building block for target-oriented synthesis. Its potential pathways include:

Elaboration into complex drug-like scaffolds: Coupling this intermediate with heterocyclic halides could generate novel structures for screening in drug discovery programs, particularly for anticancer or antimicrobial applications. nih.govnih.gov

Synthesis of functional materials: Its use in Sonogashira polymerization reactions could lead to new conjugated polymers with specific electronic or optical properties, tuned by the benzyloxy and methoxy substituents. nih.gov

Development of molecular probes: After coupling and further functionalization, the core structure could be adapted to create probes for biological imaging or sensing applications, where the photophysical properties of the resulting conjugated system would be of primary interest.

In essence, the research trajectory for this compound is that of an enabling chemical tool, poised for use in the efficient construction of diverse and highly functionalized molecules for a range of scientific applications.

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-2-methoxy-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-3-13-9-10-15(16(11-13)17-2)18-12-14-7-5-4-6-8-14/h1,4-11H,12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUHQGRVJMSIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#C)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448892 | |

| Record name | 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144735-54-6 | |

| Record name | 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Benzyloxy 4 Ethynyl 2 Methoxybenzene and Analogues

Established Synthetic Pathways

The construction of 1-(benzyloxy)-4-ethynyl-2-methoxybenzene can be achieved through several established synthetic routes. These methods often commence from readily available and inexpensive starting materials, involving a sequence of reactions to introduce the desired functional groups.

Multi-Step Approaches from Readily Available Precursors

Multi-step syntheses provide a classical yet reliable approach to this compound, allowing for the careful and controlled introduction of each substituent. These routes often prioritize high yields and purity of the final product.

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) serves as an excellent and cost-effective starting material for the synthesis of this compound. nih.gov A plausible multi-step synthesis beginning with vanillin would involve the following key transformations:

Protection of the Phenolic Hydroxyl Group: The acidic phenolic hydroxyl group of vanillin is first protected to prevent its interference in subsequent reactions. A common and effective method is benzylation, which involves reacting vanillin with benzyl (B1604629) chloride in the presence of a base such as potassium carbonate to form 4-(benzyloxy)-3-methoxybenzaldehyde (O-benzyl vanillin).

Halogenation of the Aromatic Ring: To introduce a handle for the subsequent ethynylation step, the aromatic ring is halogenated. Iodination or bromination at the position para to the benzyloxy group is typically achieved using appropriate halogenating agents. For instance, iodination can be carried out to yield 4-(benzyloxy)-5-iodo-3-methoxybenzaldehyde.

Conversion of the Aldehyde to an Alkyne: The formyl group is then converted into a terminal alkyne. This can be accomplished through various methods, such as the Corey-Fuchs reaction, which involves reaction with carbon tetrabromide and triphenylphosphine (B44618) to form a dibromoalkene, followed by elimination with a strong base like n-butyllithium to yield the terminal alkyne.

Final Ethynylation (if not already accomplished): If the aldehyde was converted to a different functional group in the previous step, a final step to introduce the ethynyl (B1212043) group would be necessary. This often involves a transition metal-catalyzed cross-coupling reaction, as will be discussed in a later section.

A representative, though not explicitly detailed for this specific compound in the searched literature, synthetic sequence starting from a vanillin derivative is the synthesis of 4-benzyloxyindole (B23222) from 6-benzyloxy-2-nitrotoluene, which showcases the utility of the benzyl protecting group in multi-step syntheses. gelest.com

The Colvin rearrangement presents an alternative method for the conversion of a carbonyl group, such as the aldehyde in a vanillin derivative, into an alkyne. This reaction involves the treatment of a ketone or aldehyde with a lithiated silyl-diazomethane, typically trimethylsilyldiazomethane (B103560), which upon rearrangement and elimination, furnishes the corresponding alkyne. gelest.com

For a substrate like O-benzyl vanillin, the Colvin rearrangement would proceed as follows:

Formation of the Lithiated Reagent: Trimethylsilyldiazomethane is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to generate the reactive lithiated species.

Reaction with the Aldehyde: The lithiated trimethylsilyldiazomethane adds to the carbonyl group of O-benzyl vanillin.

Rearrangement and Elimination: The resulting adduct undergoes a rearrangement, which is the key step of the Colvin protocol, followed by the elimination of a silyl (B83357) ether and nitrogen gas to yield the terminal alkyne, this compound.

Transition Metal-Catalyzed Coupling Reactions for Ethynyl Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. These methods are particularly well-suited for the introduction of the ethynyl group onto an aromatic ring and are often characterized by their high efficiency and functional group tolerance.

The Sonogashira coupling is a widely employed reaction for the formation of a bond between a terminal alkyne and an aryl or vinyl halide. rsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. rsc.orgchegg.com

To synthesize this compound via a Sonogashira coupling, a suitable halo-substituted precursor is required. A common starting material is 1-(benzyloxy)-4-iodo-2-methoxybenzene (B6210192) or its bromo-analogue. The synthesis would proceed as follows:

Preparation of the Halo-Aromatic Precursor: Starting from a suitable phenol (B47542), such as isovanillin, the hydroxyl group is benzylated. Subsequently, the aromatic ring is halogenated at the desired position. For example, 4-(benzyloxy)-2-bromo-1-methoxybenzene has been synthesized and characterized. nih.gov

Sonogashira Coupling: The resulting aryl halide is then coupled with a terminal alkyne, such as trimethylsilylacetylene (B32187), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine (B128534) or diisopropylamine). nih.govrsc.org The use of trimethylsilylacetylene is advantageous as the silyl group can be easily removed under mild conditions (e.g., with a fluoride (B91410) source or a base) to afford the terminal alkyne.

The reactivity of the aryl halide in Sonogashira coupling generally follows the order I > Br > Cl. rsc.org This allows for selective couplings if multiple different halogens are present on the aromatic ring.

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature | Yield (%) | Reference |

| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ | - | - | - | Quantitative | nih.gov |

| 2,5-Diiodo-N-morpholinebenzamide | 4-Ethynylanisole | Pd₂(dba)₃ | - | DMSO | - | 81 | scielo.org.mx |

| Bromoarene | Arylalkyne | PdCl₂(CH₃CN)₂ / XPhos | Cs₂CO₃ | CH₃CN | 75 °C | - | scielo.org.mx |

This table presents examples of Sonogashira coupling reactions with various substrates and conditions to illustrate the general applicability of the method. Specific data for the direct synthesis of this compound was not found in the provided search results.

Copper-catalyzed reactions also provide a valuable pathway for the synthesis of alkynes. While the Sonogashira reaction often employs copper as a co-catalyst, there are also palladium-free, copper-catalyzed methods for the coupling of terminal alkynes with aryl halides. These reactions can sometimes offer advantages in terms of cost and sustainability.

A copper-catalyzed synthesis of this compound would typically involve the reaction of a halo-aromatic precursor, such as 1-(benzyloxy)-4-iodo-2-methoxybenzene, with a terminal alkyne in the presence of a copper(I) catalyst and a suitable ligand and base.

Furthermore, copper catalysts are known to mediate the coupling of phenols with other reagents. For instance, a copper-mediated coupling of 3-bromo-4-hydroxybenzaldehyde (B1265673) with methoxide (B1231860) is a key step in a described synthesis of vanillin from 4-hydroxybenzaldehyde. udel.edu This highlights the versatility of copper catalysis in the synthesis of substituted aromatic compounds.

| Substrate 1 | Substrate 2 | Catalyst | Ligand | Base | Solvent | Temperature | Yield (%) | Reference |

| 3-Bromo-4-hydroxybenzaldehyde | Sodium methoxide | CuBr | - | - | Methanol (B129727) | 130 °C | ~74 (of vanillin) | udel.edu |

| Arylidenemalonitriles | 2-Bromodifluoromethylbenzo-1,3-thiazole | CuI | - | - | - | - | up to 18 | researchgate.net |

This table showcases examples of copper-catalyzed reactions to illustrate the potential of this methodology. Specific data for the direct synthesis of this compound via a copper-catalyzed alkyne addition was not found in the provided search results.

Terminal Alkyne Deprotection and Purification Techniques

The synthesis of this compound often involves the use of a protected alkyne, such as 1-(benzyloxy)-2-methoxy-4-((trimethylsilyl)ethynyl)benzene. cymitquimica.com The trimethylsilyl (B98337) (TMS) group is a common protecting group for terminal alkynes, enhancing their stability and solubility in organic solvents. cymitquimica.com The final step in the synthesis is the deprotection of the alkyne to yield the terminal alkyne.

A standard method for the deprotection of TMS-protected alkynes involves reaction with a mild base, such as potassium carbonate, in a mixture of solvents like methanol and tetrahydrofuran (B95107) (THF). rsc.org This method is effective and proceeds under gentle conditions at room temperature. rsc.org Another common reagent for this transformation is tetrabutylammonium (B224687) fluoride (TBAF).

Purification of the resulting terminal alkyne is crucial to remove any remaining starting material, deprotection reagents, and byproducts. Common purification techniques include:

Chromatography: Column chromatography on silica (B1680970) gel is a widely used method for purifying terminal alkynes. rsc.org The choice of eluent is critical for achieving good separation.

Recrystallization: This technique can be employed if the terminal alkyne is a solid at room temperature. youtube.com It involves dissolving the crude product in a hot solvent and allowing it to cool, whereupon the purified product crystallizes out. youtube.com

Distillation: For volatile terminal alkynes, distillation can be an effective purification method. youtube.com

Specialized Adsorbents: In some cases, specialized adsorbents containing silver ions can be used to selectively capture and purify terminal alkynes. google.com The terminal alkyne forms a silver acetylide, which can then be cleaved to release the purified alkyne. google.com

Table 1: Deprotection and Purification Techniques for Terminal Alkynes

| Technique | Description | Key Considerations |

| Base-Mediated Deprotection | Removal of silyl protecting groups using bases like K₂CO₃ or TBAF. | Reaction conditions are typically mild. |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Eluent selection is crucial for effective separation. rsc.org |

| Recrystallization | Purification of solid compounds based on solubility differences. | Product must be a solid at room temperature. youtube.com |

| Distillation | Separation of liquids based on boiling point differences. | Suitable for volatile terminal alkynes. youtube.com |

| Silver Ion Adsorption | Selective capture of terminal alkynes via silver acetylide formation. | Useful for challenging purifications. google.com |

Emerging Synthetic Strategies and Methodological Innovations

The field of organic synthesis is constantly evolving, with new methods being developed to improve efficiency, selectivity, and environmental friendliness.

The functionalization of the alkyne moiety in this compound can lead to a diverse range of derivatives. Alkynes can react with various electrophilic reagents. unacademy.com The addition of hydrogen halides (HX) or halogens (X₂) to alkynes are classic examples of electrophilic addition reactions. libretexts.org These reactions proceed through a vinyl cation intermediate. libretexts.org The presence of two pi bonds in the alkyne allows for the addition to occur once or twice, depending on the stoichiometry of the reagents. libretexts.org

Recent research has focused on the development of novel electrophilic heteroatom reagents to introduce elements other than carbon or hydrogen to the alkyne. This expands the synthetic utility of alkynes, allowing for the creation of molecules with unique properties. While specific examples for this compound are not extensively documented in this context, the general principles of alkyne chemistry suggest that it would be a suitable substrate for such reactions.

Stereoselectivity is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical applications. While this compound itself is achiral, its derivatives can possess stereocenters. The stereoselective synthesis of such derivatives is an area of active research.

For instance, the intramolecular glycosylation of a pyrimidine (B1678525) derivative has been shown to proceed in a stereoselective manner, yielding a specific diastereomer. nih.gov This highlights the potential for controlling stereochemistry in reactions involving complex molecules. Transition metal catalysis, particularly with palladium and rhodium, has also been instrumental in developing stereoselective transformations of alkynes. nih.gov

The principles of green chemistry aim to design chemical processes that are environmentally benign. kaust.edu.sa This includes using less hazardous solvents, renewable starting materials, and catalytic reagents instead of stoichiometric ones. youtube.comresearchgate.net

In the context of synthesizing this compound and its analogues, several green chemistry principles can be applied. For example, the Sonogashira coupling, a key reaction in the synthesis of many aryl alkynes, can be performed under copper-free conditions to reduce the environmental impact of the catalyst system. researchgate.net Furthermore, using water as a solvent and employing catalytic systems that can be easily recovered and reused are also important aspects of green synthetic design. kaust.edu.sa The use of natural acids, such as citric acid, as catalysts in certain reactions is also being explored as a green alternative. researchgate.net

Optimization of Reaction Conditions and Scalability for Production

The transition from a laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. The Sonogashira coupling reaction is a powerful tool for the formation of the carbon-carbon bond between the aryl halide and the alkyne. numberanalytics.comrsc.org

Key parameters that need to be optimized include:

Catalyst System: The choice of palladium catalyst and, if applicable, the copper co-catalyst and ligands, significantly impacts the reaction outcome. researchgate.netrsc.org Catalyst loading can often be reduced to minimize costs and residual metal contamination in the product. kaust.edu.sa

Solvent: The solvent can influence reaction rates and yields. numberanalytics.com A variety of solvents, from polar aprotics like DMF to non-polar solvents like toluene (B28343), have been used in Sonogashira couplings. numberanalytics.com

Base: A base is required to neutralize the hydrogen halide formed during the reaction. Triethylamine is a commonly used base. kaust.edu.sa

Temperature: The reaction temperature affects the reaction rate and the formation of byproducts. numberanalytics.com

Reaction Time: Optimizing the reaction time is essential to ensure complete conversion without unnecessary energy consumption.

High-throughput screening techniques can be employed to rapidly evaluate a wide range of reaction conditions and identify the optimal parameters for a given synthesis. numberanalytics.com The scalability of the synthesis also depends on factors such as the ease of product isolation and purification, as well as the safety of the process at a larger scale.

Comprehensive Spectroscopic and Analytical Characterization for Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within the structure of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene.

High-Resolution Proton (¹H) NMR analysis confirms the presence and specific arrangement of hydrogen atoms in the molecule. While direct experimental data for this compound is not widely published, the expected spectral characteristics can be inferred from closely related, well-characterized analogs such as 1-(benzyloxy)-2-methoxy-4-(phenylethynyl)benzene. rsc.org

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment:

Benzyloxy Protons: The five protons of the unsubstituted phenyl ring of the benzyloxy group are expected to appear as a multiplet in the aromatic region, typically around δ 7.30-7.45 ppm. The two methylene (B1212753) protons (-CH₂-) bridging the oxygen and the phenyl ring would produce a characteristic singlet at approximately δ 5.18 ppm. rsc.org

Methoxy (B1213986) Protons: The three protons of the methoxy group (-OCH₃) will be observed as a sharp singlet further upfield, expected around δ 3.92 ppm. rsc.org

Aromatic Protons of the Substituted Ring: The three protons on the disubstituted benzene (B151609) core will show distinct signals. Based on the substitution pattern, one would expect to see two doublets and a doublet of doublets, with chemical shifts influenced by the neighboring electron-donating ether groups and the electron-withdrawing ethynyl (B1212043) group. For instance, the proton at C5 would likely appear as a doublet of doublets, while the protons at C3 and C6 would be doublets. These signals are typically found in the δ 6.80-7.10 ppm range. rsc.org

Ethynyl Proton: The terminal alkyne proton (-C≡CH) is a key feature. This proton is expected to produce a sharp singlet, typically appearing in the δ 3.0-3.5 ppm region. Its precise location can be confirmed through deuteration experiments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data from structurally similar compounds)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethynyl-H | ~3.1 | Singlet |

| Methoxy (-OCH₃) | ~3.9 | Singlet |

| Methylene (-OCH₂Ph) | ~5.2 | Singlet |

| Aromatic-H (Substituted Ring) | ~6.8 - 7.1 | Multiplets |

| Aromatic-H (Benzyl Ring) | ~7.3 - 7.5 | Multiplets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound will generate a distinct signal. Analysis of related structures, such as 1-(benzyloxy)-2-methoxy-4-(phenylethynyl)benzene, provides insight into the expected chemical shifts. rsc.org

Key expected signals in the ¹³C NMR spectrum include:

Alkynyl Carbons (-C≡CH): The two carbons of the ethynyl group are expected to resonate at approximately δ 77 ppm and δ 83 ppm. The terminal, proton-bearing carbon is typically found slightly further upfield.

Aliphatic Carbons: The methoxy carbon (-OCH₃) is anticipated around δ 56.0 ppm, while the methylene carbon of the benzyloxy group (-OCH₂Ph) is expected near δ 70.9 ppm. rsc.org

Aromatic Carbons: The twelve aromatic carbons will produce a series of signals in the δ 113-150 ppm region. The carbons directly attached to oxygen (C1 and C2) will be the most downfield shifted, appearing around δ 149 ppm. rsc.org The carbons of the benzyl (B1604629) group's phenyl ring are expected at approximately δ 127-136 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from structurally similar compounds)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Methoxy (-OCH₃) | ~56.0 |

| Methylene (-OCH₂Ph) | ~70.9 |

| Alkynyl (C≡CH) | ~77-84 |

| Aromatic (C-H) | ~113 - 129 |

| Aromatic (C-quaternary) | ~115 - 149 |

Advanced Two-Dimensional NMR Methodologies

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, within the aromatic rings. HSQC (Heteronuclear Single Quantum Coherence) experiments would be used to correlate each proton with its directly attached carbon atom, allowing for definitive assignment of the ¹H and ¹³C signals for the CH, CH₂, and CH₃ groups. Finally, HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal long-range (2-3 bond) correlations between protons and carbons, confirming the placement of the benzyloxy, methoxy, and ethynyl groups on the central benzene ring.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental formula of this compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₆H₁₄O₂. The calculated exact mass (monoisotopic mass) for the neutral molecule [M] is 238.0994 g/mol . HRMS analysis of the molecular ion [M]⁺ or a protonated species [M+H]⁺ would seek to match this theoretical value to within a few parts per million (ppm), providing unequivocal confirmation of the chemical formula. For example, HRMS analysis on the related compound 1-(benzyloxy)-2-methoxy-4-(phenylethynyl)benzene (C₂₂H₁₈O₂) showed the calculated value for [M]⁺ to be 314.1307, with the found value matching exactly. rsc.org

Table 3: HRMS Data for this compound

| Ion | Formula | Calculated Mass (m/z) |

| [M]⁺ | C₁₆H₁₄O₂ | 238.0994 |

| [M+H]⁺ | C₁₆H₁₅O₂ | 239.1072 |

| [M+Na]⁺ | C₁₆H₁₄NaO₂ | 261.0891 |

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules and generating protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts with minimal fragmentation. While the HRMS data for similar compounds was obtained via Electron Ionization (EI), ESI-MS would be a suitable technique for analyzing this compound. rsc.org In ESI-MS, the primary ion observed would likely be the protonated molecule at m/z 239.1072. Tandem MS (MS/MS) experiments could then be performed on this precursor ion. A characteristic fragmentation pathway would involve the facile cleavage of the benzyl group, leading to a prominent fragment ion corresponding to the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, and the remaining fragment of dihydroxy-methoxybenzene. This fragmentation pattern would provide further structural confirmation.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the characteristic functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a molecular fingerprint of the compound can be obtained, confirming the presence of its key structural motifs. For this compound, the IR spectrum provides definitive evidence for its constituent parts: the terminal alkyne, the aromatic rings, the ether linkages, and the methoxy group.

The presence of the crucial terminal ethynyl group (–C≡C-H) is confirmed by two characteristic absorption bands. A sharp, weak absorption band typically appears in the region of 3300-3250 cm⁻¹, which is indicative of the C-H stretching vibration of the terminal alkyne. Furthermore, a weak to medium absorption corresponding to the C≡C stretching vibration is expected in the 2140-2100 cm⁻¹ range.

The aromatic nature of the benzene rings gives rise to several distinct absorption bands. The C-H stretching vibrations of the aromatic rings are generally observed as a group of bands in the region of 3100-3000 cm⁻¹. Additionally, characteristic C=C stretching vibrations within the aromatic ring typically appear as a series of absorptions in the 1600-1450 cm⁻¹ range.

The ether linkages (C-O-C) within the benzyloxy and methoxy groups are identified by their strong C-O stretching absorptions. The aryl-alkyl ether linkage of the benzyloxy group and the aryl-methyl ether of the methoxy group exhibit characteristic strong bands in the 1275-1200 cm⁻¹ (asymmetric stretching) and 1075-1020 cm⁻¹ (symmetric stretching) regions. The presence of a benzyloxy group specifically can also be inferred from the characteristic absorptions of the monosubstituted benzene ring.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both the purification of the final product and for monitoring the progress of its synthesis. Column chromatography is the primary method for isolating this compound from the reaction mixture, while thin-layer chromatography provides a rapid and effective means of tracking the reaction's advancement.

Column Chromatography in Product Purification

Following the synthesis of this compound, the crude product is typically a mixture containing unreacted starting materials, catalysts, and byproducts. Column chromatography, utilizing silica (B1680970) gel as the stationary phase, is a standard and effective method for the purification of this compound. rsc.org

The choice of eluent, or mobile phase, is critical for achieving good separation. A solvent system of petroleum ether (PE) and ethyl acetate (B1210297) (EA) is commonly employed. rsc.org The polarity of the eluent is carefully adjusted to allow the desired product to move down the column at an appropriate rate, separating it from more polar and less polar impurities. The purification process often involves a gradient elution, starting with a less polar solvent mixture (e.g., a high ratio of petroleum ether to ethyl acetate, such as 100:1) and gradually increasing the polarity by increasing the proportion of ethyl acetate (e.g., to 60:1 and then 30:1). rsc.org This ensures that non-polar impurities are eluted first, followed by the product, and finally, the more polar impurities are washed off the column. The fractions are collected and analyzed, typically by thin-layer chromatography, to identify those containing the pure product.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is an essential analytical tool for monitoring the progress of the Sonogashira coupling reaction used to synthesize this compound. Its simplicity, speed, and requirement for only a small amount of the reaction mixture make it ideal for this purpose.

The reaction progress is monitored by spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica gel on an aluminum or glass backing). The plate is then developed in a chamber containing an appropriate solvent system, often a mixture of ethyl acetate and hexane. The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase (eluent).

By comparing the TLC profile of the reaction mixture over time to that of the starting materials, the consumption of the reactants and the formation of the product can be observed. The product, this compound, will have a specific retention factor (Rf) value under a given set of TLC conditions. The disappearance of the starting material spots and the appearance and intensification of the product spot indicate the progression of the reaction. Once the starting materials are consumed, as indicated by TLC, the reaction is deemed complete.

Chemical Transformations and Derivatization Strategies of 1 Benzyloxy 4 Ethynyl 2 Methoxybenzene

Functionalization at the Terminal Alkyne Moiety

Click Chemistry and Bioconjugation Applications

The terminal alkyne of 1-(benzyloxy)-4-ethynyl-2-methoxybenzene is an ideal substrate for "click" chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring by reacting the alkyne with an azide-functionalized molecule. This strategy is widely employed in bioconjugation, where the modified benzene (B151609) derivative can be linked to biomolecules such as peptides, proteins, or nucleic acids for various applications in chemical biology and drug delivery.

Similarly, in strain-promoted azide-alkyne cycloaddition (SPAAC), aza-dicyclooctyne (DIBO) or other strained cyclooctynes can react with an azide-bearing molecule in the absence of a cytotoxic copper catalyst, making it a valuable tool for in vivo labeling and imaging studies.

Hydration, Hydroamination, and Other Addition Reactions to the Triple Bond

The carbon-carbon triple bond of this compound can undergo various addition reactions. For instance, hydration of the alkyne, typically catalyzed by mercury(II) salts or other transition metal complexes, leads to the formation of a methyl ketone. This transformation is a key step in the synthesis of certain natural products and their analogs.

Hydroamination, the addition of an N-H bond across the alkyne, can be achieved using various catalysts to yield enamines or imines, which can be further elaborated. Other addition reactions, such as the addition of bromine, have been utilized in the synthesis of stilbene (B7821643) derivatives, demonstrating the utility of the ethynyl (B1212043) group as a precursor to other functional groups. google.com

Advanced Cross-Coupling Reactions Utilizing the Ethynyl Group

The terminal alkyne is a prime substrate for various cross-coupling reactions, significantly expanding its synthetic utility. The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent example. This reaction has been employed to synthesize diaryl acetylene (B1199291) compounds by coupling this compound with aryl halides like 1-iodo-3,5-dimethoxybenzene. google.com This methodology is fundamental in the construction of the carbon skeleton of many complex molecules, including resveratrol (B1683913) analogs and other polyphenols.

The Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne, provides a route to unsymmetrically substituted diynes. This reaction further highlights the versatility of the ethynyl group in forming carbon-carbon bonds.

Transformations on the Aromatic Core

The benzene ring of this compound, with its electron-donating benzyloxy and methoxy (B1213986) substituents, is activated towards electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions of the Benzene Ring

The directing effects of the benzyloxy and methoxy groups on the aromatic ring primarily guide incoming electrophiles to the positions ortho and para to these groups. However, considering the substitution pattern, the positions ortho to the methoxy group and ortho to the benzyloxy group are the most likely sites for electrophilic attack. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. The specific regioselectivity would depend on the reaction conditions and the nature of the electrophile.

Modifications of the Benzyloxy and Methoxy Ethers

The benzyloxy and methoxy groups in this compound are key functional moieties that can be selectively modified to generate a variety of derivatives. These modifications are crucial for developing analogues with tailored electronic and steric properties, which is of significant interest in medicinal chemistry and materials science. The selective cleavage of these ether linkages or the transformation of the substituents allows for the synthesis of phenols, substituted phenols, and other analogues, expanding the chemical space accessible from this versatile building block.

Selective Cleavage of Ether Linkages (e.g., Demethylation of related methyl ethers)

The selective cleavage of the benzyloxy or methoxy ether in this compound is a valuable strategy for the synthesis of phenolic derivatives. The choice of reagent and reaction conditions determines which ether group is preferentially cleaved.

Debenzylation: The benzyl (B1604629) ether linkage is commonly cleaved through catalytic hydrogenation. This method is highly selective for the benzylic C-O bond and typically does not affect other functional groups such as the methoxy ether or the ethynyl group under controlled conditions. A standard procedure involves the use of palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265). This reaction proceeds via hydrogenolysis, yielding the corresponding phenol (B47542) and toluene (B28343) as a byproduct. The mild conditions of catalytic transfer hydrogenation make it compatible with a wide range of functional groups.

For instance, in a related system, the debenzylation of N-benzyltetrazole derivatives has been efficiently achieved using the Rosenmund catalyst (Pd/BaSO₄) and ammonium formate under mild conditions, affording the debenzylated products in excellent yields. This highlights the utility of catalytic transfer hydrogenation for selective C-N and, by extension, C-O bond cleavage in the presence of other functionalities.

Demethylation: The cleavage of the methyl ether (demethylation) to yield a phenol requires more stringent conditions, typically employing strong Lewis acids. Boron tribromide (BBr₃) is a widely used reagent for the demethylation of aryl methyl ethers. nih.gov The reaction mechanism involves the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov This process is generally effective at or below room temperature and is tolerant of various other functional groups. researchgate.net

Computational studies have elucidated the mechanism of BBr₃-mediated ether cleavage, suggesting a pathway that can involve one equivalent of BBr₃ cleaving up to three equivalents of an aryl methyl ether. nih.gov The reaction of BBr₃ with aryl alkyl ethers, such as the methoxy group in the target compound, typically results in the formation of an alkyl bromide and an aryloxyboron dibromide intermediate, which upon aqueous workup, yields the corresponding phenol. researchgate.net The selectivity of BBr₃ for methyl over benzyl ethers can be influenced by the reaction conditions, but it is a powerful tool for accessing the corresponding phenol.

In cases of multiple alkoxy groups on an aromatic ring, treatment with BBr₃ can lead to the deprotection of all of them to yield polyhydroxylated derivatives. researchgate.net The reactivity order for ether cleavage with BBr₃ generally follows the stability of the resulting carbocation, making the cleavage of a methyl ether (primary) generally feasible.

The following table summarizes representative conditions for the cleavage of ether linkages in compounds analogous to this compound.

| Starting Material | Reagent/Catalyst | Solvent | Conditions | Product | Yield (%) |

| N-Benzyltetrazole derivative | Pd/BaSO₄, HCOONH₄ | Methanol (B129727) | Reflux | Debenzylated tetrazole | >95 |

| Aryl Methyl Ether | BBr₃ | Dichloromethane | 0 °C to rt | Aryl Hydroxide | 70-95 |

| 1-Benzyloxy-4-methoxybenzene | SBA/APTS/SFSA | Toluene | 110 °C, 8h | 4-Methoxyphenol | 95 |

This table presents data for analogous transformations and is intended to be illustrative of the potential reactions for this compound.

Substituent Transformations and Analogue Synthesis

Beyond simple cleavage, the benzyloxy and methoxy groups can be transformed to synthesize a diverse array of analogues. These transformations can alter the molecule's biological activity, solubility, and other physicochemical properties.

The synthesis of analogues often starts with a phenol intermediate, which can be generated by the selective cleavage of either the benzyl or methyl ether as described above. For example, selective debenzylation of this compound would yield 4-ethynyl-2-methoxyphenol. This phenol can then be re-alkylated or acylated to introduce a variety of new functional groups at the 4-position. The Williamson ether synthesis, reacting the phenoxide with an alkyl halide, is a common method for introducing new ether functionalities. nih.gov

Similarly, selective demethylation would produce 1-(benzyloxy)-4-ethynyl-2-phenol. The resulting hydroxyl group can serve as a handle for further functionalization, such as esterification or etherification, to generate a library of analogues with modified substituents at the 2-position.

For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline (B1278641) starts from methyl 4-hydroxy-3-methoxybenzoate, where the phenolic hydroxyl group is first benzylated. This demonstrates a common strategy of protecting a hydroxyl group as a benzyl ether to perform other chemical transformations, followed by potential deprotection.

The following table outlines potential strategies for analogue synthesis starting from key intermediates derived from this compound.

| Intermediate | Reagent(s) | Transformation | Resulting Analogue Structure |

| 4-Ethynyl-2-methoxyphenol | R-X, Base (e.g., K₂CO₃) | O-Alkylation/O-Acylation | Analogue with modified substituent at position 4 |

| 1-(Benzyloxy)-4-ethynyl-2-phenol | R-X, Base (e.g., K₂CO₃) | O-Alkylation/O-Acylation | Analogue with modified substituent at position 2 |

This table outlines general synthetic strategies for analogue generation.

Computational Chemistry and Theoretical Investigations of 1 Benzyloxy 4 Ethynyl 2 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods determine the electronic structure, from which a wide range of chemical properties can be derived. For aromatic compounds such as 1-(benzyloxy)-4-ethynyl-2-methoxybenzene, these calculations are crucial for understanding the influence of its substituent groups—benzyloxy, ethynyl (B1212043), and methoxy (B1213986)—on the benzene (B151609) ring's reactivity. libretexts.org

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to predict their geometries and energies. inpressco.comglobalresearchonline.netjmchemsci.com A common approach involves using the B3LYP hybrid functional with a 6-31G(d,p) or 6-311G(d,p) basis set to optimize the molecular geometry and determine the ground-state energy. inpressco.comglobalresearchonline.netbohrium.comresearchgate.netnih.govejosat.com.tr

For this compound, DFT calculations can elucidate the geometric parameters such as bond lengths and angles. For instance, the C-C bond lengths within the phenyl rings are expected to be around 1.4 Å, indicating π-electron conjugation. The presence of substituents can cause minor deviations in bond angles from the ideal 120° of a benzene ring. nih.gov

DFT is also instrumental in studying reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can determine activation energies and reaction pathways. nih.gov For example, in cycloaddition reactions involving the ethynyl group, DFT can predict the regioselectivity and explain the influence of catalysts by comparing the activation barriers of different approaches. nih.gov

Table 1: Representative Theoretical Geometric Parameters for a Substituted Benzene Ring

| Parameter | Typical Calculated Value (Å or °) | Significance |

|---|---|---|

| C-C (Aromatic) | ~1.40 | Indicates delocalized π-system in the benzene ring. |

| C≡C (Ethynyl) | ~1.21 | Characteristic triple bond length. |

| C-O (Methoxy) | ~1.36 | Reflects the single bond character with some resonance effect. |

| C-O (Benzyloxy) | ~1.37 | Similar to methoxy, indicating ether linkage. |

| C-C-C (Aromatic Angle) | ~120° | Substitution can cause slight deviations from the ideal sp² angle. |

Molecular Orbital Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap suggests the molecule is more reactive and can be easily excited. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated based on Koopman's theorem. jmchemsci.comresearchgate.net These descriptors help quantify the molecule's reactivity. researchgate.net For instance, a study on dimethoxybenzene derivatives demonstrated how DFT calculations could reveal their thermodynamic stability, which is advantageous for pharmaceutical applications. bohrium.com

Key Electronic Properties Include:

Ionization Potential (I): Energy required to remove an electron (approximated as -EHOMO). nih.gov

Electron Affinity (A): Energy released when an electron is added (approximated as -ELUMO). nih.gov

Chemical Hardness (η): Resistance to change in electron distribution, calculated as (I - A) / 2. researchgate.net

Electronegativity (χ): The power to attract electrons, calculated as (I + A) / 2. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. nih.govdntb.gov.ua In an MEP map, red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov For this compound, negative potential would be expected around the oxygen atoms and the ethynyl group's π-system.

Table 2: Calculated Electronic Properties for a Representative Methoxybenzyloxy Compound

Based on a study of 2-(4-methoxybenzyloxy)-4-methylquinoline researchgate.net

| Property | Calculated Value |

|---|---|

| EHOMO | -5.78 eV |

| ELUMO | -1.22 eV |

| Energy Gap (ΔE) | 4.56 eV |

| Ionization Potential (I) | 5.78 eV |

| Electron Affinity (A) | 1.22 eV |

| Hardness (η) | 2.28 eV |

| Electronegativity (χ) | 3.50 eV |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic structure of a single molecule, molecular modeling and dynamics simulations explore the physical movements and interactions of atoms and molecules over time.

Conformational Analysis and Intermolecular Interactions

This compound has several rotatable bonds, leading to various possible three-dimensional arrangements or conformations. Conformational analysis aims to identify the most stable, low-energy conformers, as these are the most likely to be present. nih.gov Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic search of the conformational space by rotating key dihedral angles and calculating the energy of each resulting structure. nih.gov For 1-benzyl-1,2,3,4-tetrahydroisoquinolines, a related class of compounds, studies have shown that the molecule prefers a conformation where bulky phenyl groups are in a pseudo-equatorial position to minimize steric hindrance. nih.gov

Molecular dynamics (MD) simulations can further investigate the dynamic behavior of the molecule and its interactions with its environment (e.g., in a solvent or a crystal lattice). researchgate.netresearchgate.net These simulations model the movement of atoms over time based on a force field, providing insights into structural flexibility and intermolecular forces like hydrogen bonds and π-π stacking. researchgate.netkummerlaender.eu

Docking Studies (for derivatives in biological contexts)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a derivative of this compound, might bind to a macromolecular target, typically a protein receptor. jmchemsci.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

In a typical docking study, derivatives of the parent compound are designed and computationally placed into the active site of a target protein. A scoring function then estimates the binding affinity (e.g., in kcal/mol) and predicts the binding mode. semanticscholar.org Studies on derivatives of similar scaffolds have shown that specific substitutions can significantly enhance binding. For example, docking studies of benzoxazole derivatives against tumor-related receptors identified key hydrogen bond and hydrophobic interactions responsible for their activity. mdpi.com Similarly, docking N-heterocyclic derivatives into the EGFR active site revealed good binding affinity, correlating with their observed anticancer activity. nih.gov

Table 3: Illustrative Docking Results for Hypothetical Derivatives

| Derivative Substitution | Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| -H (Parent Compound) | Kinase A | -7.5 | Hydrophobic |

| 4'-OH on Benzyl (B1604629) Ring | Kinase A | -8.9 | Hydrogen bond with Serine, Hydrophobic |

| 4'-Cl on Benzyl Ring | Kinase A | -9.1 | Halogen bond with Leucine, Hydrophobic |

| -COOH on Ethynyl Group | Kinase A | -9.5 | Salt bridge with Lysine, Hydrogen bond |

Prediction of Spectroscopic Data through Computational Methods

Computational chemistry can accurately predict various types of spectra, which is invaluable for confirming the structure of newly synthesized compounds and interpreting experimental data. arxiv.org

DFT calculations are commonly used to predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net

Vibrational Spectra (IR/Raman): By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be determined. researchgate.net These calculated frequencies are often scaled by an empirical factor to better match experimental results due to approximations in the theory and the absence of anharmonic effects. researchgate.net For molecules with methoxy and benzyloxy groups, characteristic C-O stretching and CH₃ bending modes can be accurately assigned by comparing theoretical and experimental spectra. researchgate.net

NMR Spectra: The prediction of ¹H and ¹³C NMR spectra is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method. ejosat.com.truncw.edu This method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS). uncw.eduresearchgate.net The accuracy of these predictions allows for the confident assignment of peaks in complex experimental spectra. researchgate.net

Table 4: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) |

|---|---|---|

| C≡C Stretch | 2110 | 2105 |

| C-O-C Asymmetric Stretch | 1250 | 1245 |

| Aromatic C=C Stretch | 1605 | 1600 |

| =C-H Bend (Aromatic) | 850 | 855 |

| ≡C-H Stretch | 3290 | 3295 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.